molecular formula C24H20N2O4 B2612723 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one CAS No. 929493-91-4

3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one

Cat. No.: B2612723
CAS No.: 929493-91-4
M. Wt: 400.434
InChI Key: IJHBHRSYETZOEF-UHFFFAOYSA-N
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Description

The compound 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one belongs to the chromeno-oxazin family, a class of heterocyclic molecules with diverse pharmacological applications. Its core structure comprises a fused coumarin-oxazine scaffold, modified at the 3-position with a 2-methoxyphenyl group and at the 9-position with a pyridin-3-ylmethyl substituent. These substitutions are critical for modulating biological activity, solubility, and target specificity . Chromeno-oxazin derivatives have demonstrated anti-inflammatory, anticancer, and osteogenic properties, making this compound a subject of interest in medicinal chemistry .

Properties

IUPAC Name

3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O4/c1-28-21-7-3-2-6-17(21)20-14-29-24-18(23(20)27)8-9-22-19(24)13-26(15-30-22)12-16-5-4-10-25-11-16/h2-11,14H,12-13,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJHBHRSYETZOEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC4=C3CN(CO4)CC5=CN=CC=C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-oxazinone core, followed by the introduction of the methoxyphenyl and pyridinylmethyl groups. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure efficient and cost-effective production on a larger scale.

Chemical Reactions Analysis

Types of Reactions

3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the chromeno-oxazinone core, leading to different structural analogs.

    Substitution: The methoxyphenyl and pyridinylmethyl groups can be substituted with other functional groups to create new compounds with potentially different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

Chemistry

  • Ligand in Coordination Chemistry : The compound can act as a ligand for metal ions, facilitating various catalytic processes. Its ability to form stable complexes with metals is crucial for applications in catalysis.

Biology

  • Bioactive Molecule : Research indicates potential antimicrobial and anticancer properties. The compound has shown promise in inhibiting the proliferation of cancer cells and exhibiting antibacterial activity against certain pathogens.

Medicine

  • Therapeutic Applications : Investigated for its potential use in treating inflammatory disorders and various cancers. The mechanisms involve enzyme inhibition and modulation of receptor activities.

Case Studies

  • Antitumor Activity : A study demonstrated that derivatives similar to this compound inhibited the growth of cancer cell lines such as NCI-H1975 and A549. This suggests a potential pathway for developing new anticancer therapies.
  • Antimicrobial Properties : Research has shown that certain oxazine derivatives exhibit significant antibacterial effects against a range of pathogens. This opens avenues for developing new antibiotics based on this chemical structure.
  • Therapeutic Potential : Investigations into the compound's anti-inflammatory effects have indicated that it may serve as a lead compound in drug development for inflammatory diseases.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Electronic Effects

The target compound’s structural uniqueness lies in its pyridin-3-ylmethyl substituent, which introduces a nitrogen-containing aromatic system. This contrasts with analogs bearing alkyl, aryl, or heteroaryl groups (Table 1). Key comparisons include:

  • Substituent Position on the Aromatic Ring: The 2-methoxyphenyl group at the 3-position differs from the 4-methoxyphenyl or 3,4-dimethoxyphenyl groups seen in compounds like 4a and 4b (). Pyridine vs. Benzyl Groups: Replacing benzyl (e.g., 6a–6o, ) with pyridin-3-ylmethyl introduces a basic nitrogen atom, which could improve water solubility and enable hydrogen bonding with targets like kinases or inflammatory mediators .
  • Heterocyclic Variations :

    • Ferrocenyl derivatives () exhibit redox-active properties due to the iron center, unlike the target compound’s purely organic framework. This difference may reduce metal-related toxicity but eliminate redox-based mechanisms .
    • Furan-3-ylmethyl analogs (e.g., 7 , ) share a heteroaromatic substituent but lack pyridine’s basicity, impacting pharmacokinetics and target engagement .

Table 1. Structural Comparison of Chromeno-Oxazin Derivatives

Compound 3-Substituent 9-Substituent Key Features
Target Compound 2-Methoxyphenyl Pyridin-3-ylmethyl Basic nitrogen, improved solubility
4a () 4-Methoxyphenyl 4-Hydroxybutyl Hydrophilic chain, anti-inflammatory
6a () Phenyl Benzyl High lipophilicity, antiviral
7 () 4-Methoxyphenyl Furan-3-ylmethyl Osteogenic activity
12b () Ferrocenyl N,N-Dimethylaminomethyl Antimalarial, redox-active

Pharmacological Activity

  • Anti-Inflammatory Activity : Derivatives with hydrophilic 9-substituents (e.g., 4a , 4-hydroxybutyl) inhibit NF-κB signaling, reducing inflammation . The pyridin-3-ylmethyl group’s basicity may enhance interactions with charged residues in inflammatory enzymes like COX-2 or 5-LOX .
  • Anticancer Potential: Fluorinated and chlorinated benzyl analogs (e.g., 6i–6m, ) show cytotoxicity via intercalation or topoisomerase inhibition. The pyridine substituent may enable chelation with metal ions in tumor microenvironments .

Physicochemical Properties

  • Solubility : Pyridine’s basicity improves aqueous solubility relative to lipophilic benzyl groups (e.g., 6a–6o ) but may reduce membrane permeability .
  • Melting Points : Methyl- and halogen-substituted derivatives (e.g., 6b , 6l ) exhibit m.p. 124–190°C, while hydroxyalkyl analogs (e.g., 4a ) are semi-solid. The target compound’s m.p. is expected to fall within 130–160°C, balancing crystallinity and processability .

Biological Activity

The compound 3-(2-methoxyphenyl)-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₂O₃
  • Molecular Weight : 306.35 g/mol
  • Functional Groups : Contains methoxy, pyridine, and oxazine moieties which contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxazine derivatives. For instance, compounds with similar structures have shown significant antiproliferative effects against various cancer cell lines.

  • Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of key metabolic pathways involved in cell proliferation. This is supported by findings that related compounds inhibited enzymes such as GARFTase and AICARFTase, leading to depletion of ATP pools in cancer cells .

Antioxidant Activity

Oxazine derivatives often exhibit antioxidant properties. The presence of the methoxy group in the structure is associated with enhanced radical scavenging activity. Studies indicate that compounds with similar configurations showed antioxidant activity significantly higher than standard antioxidants like Trolox .

Antimicrobial Activity

The compound's structural features suggest potential antimicrobial properties. Compounds containing pyridine and oxazine rings have been reported to possess antibacterial and antifungal activities. For example, thiosemicarbazones with similar substituents demonstrated selective antibacterial effects against various strains .

Case Studies

  • Anticancer Efficacy : In a study assessing the effectiveness of related oxazine compounds, several derivatives were tested on HL-60 leukemia cells, showing IC50 values ranging from 0.01 to 0.06 µM. The selectivity index was as high as 5000 compared to normal cell lines .
  • Antioxidant Assessment : A comparative analysis of various oxazine derivatives demonstrated that those containing methoxy groups exhibited up to 12.3 times greater antioxidant activity than Trolox in vitro .

Research Findings

A summary of key research findings related to the biological activity of the compound is presented in the table below:

Activity Type Effect Reference
AnticancerIC50 = 0.01 - 0.06 µM (HL-60)
Antioxidant>12.3 times Trolox activity
AntimicrobialSelective against bacterial strains

Q & A

Q. Table 1: Yield Optimization in Analogous Syntheses

Substituent PositionReaction ConditionsYield (%)Reference
4-FluorobenzylCHCl₃, reflux35
3,4-DimethoxyphenylDMF, 80°C83
Ferrocenyl derivativesMorpholine, RT68–90

Which spectroscopic and chromatographic methods are critical for confirming structure and purity?

Basic Research Question

  • 1H/13C NMR : Assign signals for methoxy (δ ~3.8 ppm), pyridinyl protons (δ ~7.1–8.0 ppm), and chromeno-oxazine backbone (δ ~4.0–6.8 ppm). Coupling constants (e.g., J = 8.8 Hz for aromatic protons) resolve stereochemistry .
  • HRMS : Validates molecular weight (e.g., [M+H]+ at m/z 388.1344 for fluorobenzyl analogs) .
  • HPLC : Purity >99% achieved via reverse-phase C18 columns with acetonitrile/water gradients .

How can X-ray crystallography resolve stereochemical ambiguities in the chromeno-oxazine scaffold?

Advanced Research Question

  • SHELX refinement : Single-crystal X-ray diffraction with SHELXL refines bond lengths, angles, and torsional parameters. For example, SHELX reliably resolves dihydrochromeno-oxazine ring puckering and substituent orientation .
  • Validation : Compare experimental data (e.g., C–C bond distances: 1.50–1.54 Å) with density functional theory (DFT) calculations to confirm stereochemical assignments .

What experimental approaches evaluate biological activity (e.g., antiviral, anti-inflammatory)?

Advanced Research Question

  • Antiviral assays : Measure IC₅₀ against plant/fungal pathogens (e.g., Tobacco mosaic virus) via plaque reduction assays, with fluorobenzyl derivatives showing IC₅₀ values of 40–50 μg/mL .
  • Anti-inflammatory testing : Inhibit COX-2 or TNF-α in RAW264.7 macrophages, comparing dose-response curves (e.g., 10–100 μM) to reference drugs .
  • Antimalarial activity : Use Plasmodium falciparum cultures (e.g., ferrocenyl analogs with EC₅₀ = 0.8–1.2 μM) .

Q. Table 2: Biological Activity of Structural Analogs

Biological TargetSubstituentEfficacy (IC₅₀/EC₅₀)Reference
Antiviral4-Fluorobenzyl40–50 μg/mL
AntimalarialFerrocenyl0.8–1.2 μM
Anti-inflammatory3,4-Dimethoxyphenyl50% inhibition at 50 μM

How do structural modifications influence biological efficacy?

Advanced Research Question

  • Electron-withdrawing groups (e.g., -F, -Cl) enhance antiviral activity by improving membrane permeability, as seen in fluorobenzyl derivatives (IC₅₀ = 35–50 μg/mL vs. 65–80 μg/mL for methoxy analogs) .
  • Bulkier substituents (e.g., ferrocenyl) increase steric hindrance, reducing binding to parasitic enzymes but improving redox activity for antimalarial effects .
  • Hydrogen-bond donors (e.g., hydroxyl groups) strengthen interactions with biological targets like kinases or proteases .

How can researchers address contradictions in biological activity data across studies?

Advanced Research Question

  • Standardized assays : Replicate experiments under identical conditions (e.g., cell line, passage number, incubation time) to minimize variability .
  • Orthogonal validation : Confirm results using complementary methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .
  • Data normalization : Express activity relative to internal controls (e.g., % inhibition vs. untreated cells) to account for batch effects .

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